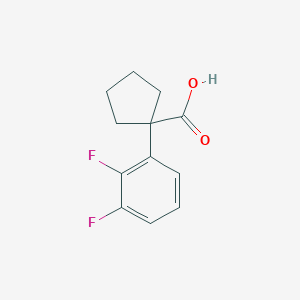
1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a difluorophenyl group
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid. Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-(3-Fluorophenyl)cyclopentanecarboxylic acid: Contains a single fluorine atom, which may affect its reactivity and interactions.
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid: Has fluorine atoms at different positions, potentially altering its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12F2O2 |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |
InChI Key |
RJYRSHMDRKQMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


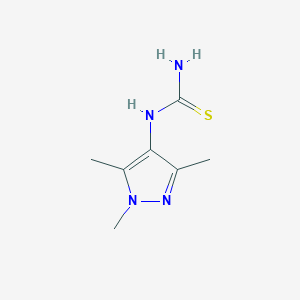
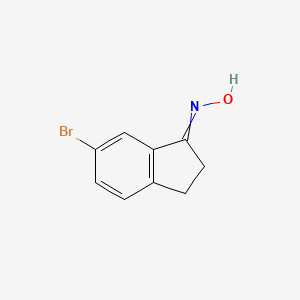
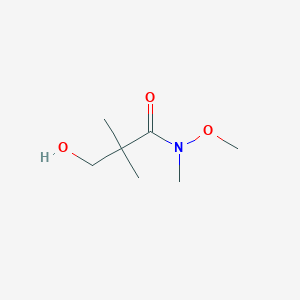
![4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B11721433.png)
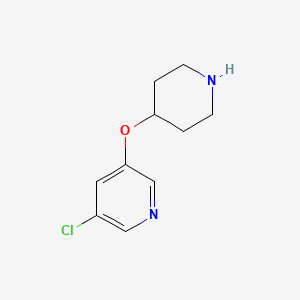
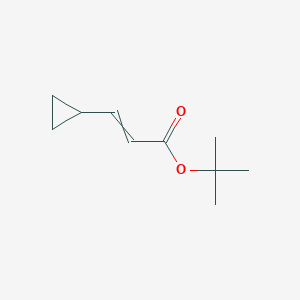

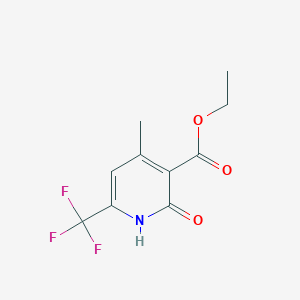
![(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine](/img/structure/B11721460.png)
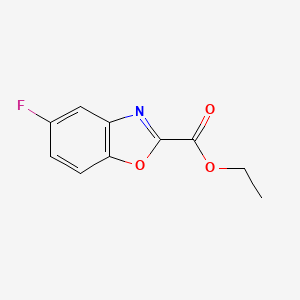
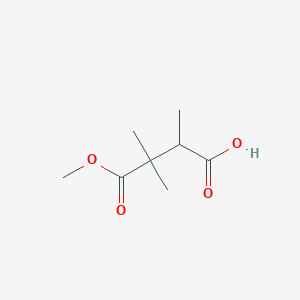

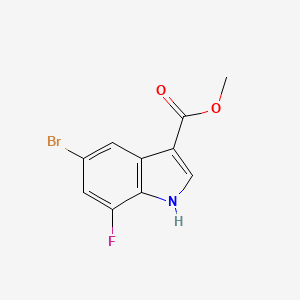
![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
